Technical Guide: Solubility Profile of Isopropyl 5-chloro-6-methoxynicotinate
Technical Guide: Solubility Profile of Isopropyl 5-chloro-6-methoxynicotinate
This technical guide details the solubility profile, solvent selection criteria, and experimental validation protocols for Isopropyl 5-chloro-6-methoxynicotinate . It is designed for researchers in medicinal chemistry and agrochemical development who require precise handling parameters for this intermediate.
Executive Summary & Chemical Identity
Isopropyl 5-chloro-6-methoxynicotinate (CAS: 2586126-93-2) is a lipophilic pyridine ester commonly utilized as a scaffold in the synthesis of herbicides (e.g., imidazolinones) and kinase inhibitors. Its physicochemical properties dictate a specific solubility profile characterized by high solubility in polar aprotic solvents and temperature-dependent solubility in polar protic solvents.
| Property | Detail |
| IUPAC Name | Propan-2-yl 5-chloro-6-methoxypyridine-3-carboxylate |
| Molecular Formula | C₁₀H₁₂ClNO₃ |
| Molecular Weight | 229.66 g/mol |
| Predicted LogP | ~2.2 – 2.5 (Lipophilic) |
| Physical State | White to off-white crystalline solid |
Solubility Profile: DMSO vs. Methanol
Dimethyl Sulfoxide (DMSO)
Status: Primary Solvent for Stock Solutions & Bioassays DMSO is the optimal solvent for preparing high-concentration stock solutions (>100 mM) due to its high dielectric constant and aprotic nature.
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Solubility Capacity: High (>100 mg/mL estimated). The polar sulfoxide group effectively solvates the pyridine ring, while the methyl groups interact with the lipophilic isopropyl and chloro substituents.
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Mechanistic Insight: Unlike protic solvents, DMSO does not donate hydrogen bonds. This lack of proton donation prevents the stabilization of potential hydrolysis transition states, making DMSO superior for long-term storage of this ester at -20°C.
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Application: Use DMSO for preparing "master stocks" for High-Throughput Screening (HTS) or cellular assays.
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Caution: DMSO is hygroscopic.[1] Water absorption can trigger slow hydrolysis of the ester to the corresponding acid (5-chloro-6-methoxynicotinic acid) over extended periods. Always use anhydrous DMSO (≤0.05% water) and store under inert gas.
Methanol (MeOH)
Status: Process Solvent for Synthesis & Purification Methanol serves as a versatile solvent for reaction monitoring and purification but requires careful thermal management.
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Solubility Capacity: Moderate to High (Temperature Dependent).
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Ambient (25°C): Moderate solubility. Suitable for liquid chromatography (LC-MS) sample preparation.
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Hot (>50°C): High solubility.
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Crystallization Potential: The compound exhibits a steep solubility curve in methanol. It dissolves readily at reflux but often crystallizes upon cooling, especially if an anti-solvent (water) is introduced. This property is exploited for purification.
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Risk Factor: Transesterification. Prolonged heating in methanol, particularly in the presence of acidic or basic catalysts, can lead to the exchange of the isopropyl group for a methyl group, forming Methyl 5-chloro-6-methoxynicotinate.
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Mitigation: Avoid prolonged reflux without monitoring. Use isopropanol (IPA) if transesterification is a concern during recrystallization.
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Decision Logic for Solvent Selection
The following decision tree guides the researcher in selecting the appropriate solvent based on the experimental objective.
Figure 1: Solvent selection logic based on experimental requirements.
Experimental Protocols (Self-Validating)
Since specific solubility values can vary by batch purity, the following protocols allow you to empirically determine the exact solubility limit in your specific lot of solvent.
Protocol A: Visual Solubility Limit Test (Tier 1)
Use this for quick "Go/No-Go" determination before preparing stock solutions.
Reagents:
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Compound: Isopropyl 5-chloro-6-methoxynicotinate (10 mg)
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Solvent: Anhydrous DMSO or Methanol
Workflow:
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Weigh 10 mg of compound into a 1.5 mL microcentrifuge tube.
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Add 100 µL of solvent (Target: 100 mg/mL).
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Vortex vigorously for 30 seconds. Sonicate for 5 minutes at ambient temperature.
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Observation:
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Clear Solution: Solubility ≥ 100 mg/mL. (Proceed to use).
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Turbid/Particulates: Solubility < 100 mg/mL. Add solvent in 100 µL increments until clear.
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Protocol B: Quantitative Equilibrium Solubility (Tier 2)
Use this for regulatory documentation or formulation development.
Figure 2: Step-by-step workflow for quantitative solubility determination.
Detailed Methodology:
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Saturation: Add excess solid (~50 mg) to 1 mL of solvent in a glass vial.
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Agitation: Shake at 25°C for 24 hours to ensure thermodynamic equilibrium.
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Filtration: Pass the supernatant through a 0.22 µm PTFE filter (Nylon filters may bind lipophilic esters).
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Dilution: Dilute the filtrate 1:100 with acetonitrile to bring it within the linear range of the detector.
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Analysis: Inject onto HPLC (C18 column, Water/Acetonitrile gradient). Calculate concentration using a pre-determined calibration curve.
Handling & Safety Data
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Hazard Classification: Pyridine derivatives are generally Irritants (Skin/Eye) and potentially Harmful if swallowed.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.
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Incompatibility:
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Strong Oxidizers: Incompatible.
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Strong Acids/Bases: Will cause hydrolysis of the ester bond.
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Water: Insoluble in water. Spills should be cleaned with acetone or ethanol, not water.
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References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 346961, Methyl 6-chloro-5-nitronicotinate (Structural Analog). Retrieved from [Link]
- European Chemicals Agency (ECHA).Registration Dossier: Pyridine-3-carboxylic acid derivatives.
- Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Methodology for solubility protocols).
